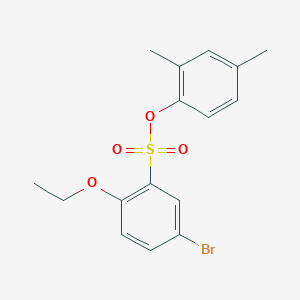

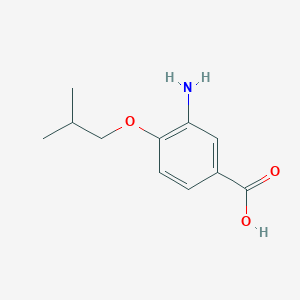

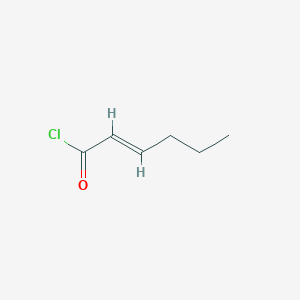

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate are not available, it’s likely that it could be synthesized through electrophilic aromatic substitution, a common method for synthesizing benzene derivatives . This involves the attack of an electrophile on the pi bond of the benzene ring, forming an arenium ion, which then loses a proton to reform aromaticity .科学的研究の応用

Sulfonation and Derivatization

2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate plays a significant role in the field of organic chemistry, particularly in the sulfonation and derivatization of aromatic compounds. Research highlights how sulfonation reactions are essential for introducing sulfonic acid groups into aromatic rings, thereby increasing their solubility and reactivity. For instance, the study of phenyl hydrogen sulfates in the sulfonation of phenols demonstrates the intermediacy and transformation of sulfonate groups under various conditions, contributing to a deeper understanding of reaction mechanisms and product distributions in sulfonation processes (Wit, Woldhuis, & Cerfontain, 2010).

Sulfation Product Distribution

Investigations into the sulfation and sulfonation of methyl ethers and dimethoxyphenyl methanesulfonates reveal the impact of initial sulfation on the product distribution of sulfonation reactions. These findings are crucial for optimizing reaction conditions and understanding the selective production of sulfonic acids in synthetic chemistry, particularly in designing compounds with specific functional group orientations for industrial and pharmaceutical applications (Cerfontain, Ansink, Coenjaarts, Graaf, & Koeberg-Telder, 2010).

Polymerization and Material Science

The compound is also pivotal in material science, especially in the synthesis of polymeric materials. For example, the phase transfer catalyzed polymerization of bromophenols in the presence of various catalysts to create polyphenylene oxide derivatives showcases the application of such sulfonates in developing new materials with potential applications in filtration, coatings, and as precursors for advanced polymer synthesis (Percec & Wang, 1990).

Environmental and Green Chemistry

The synthesis and application of sulfonated aromatic compounds extend to environmental chemistry, where such compounds are used in the development of novel adsorption materials for water treatment. This includes the removal of organic pollutants from water, showcasing the role of sulfonate esters in creating more efficient and environmentally friendly adsorbents (Zhou et al., 2018).

特性

IUPAC Name |

(2,4-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCKYYJVQDDBMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)